2-(2,3-Dioxoazepan-1-yl)acetic acid
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Overview
Description
2-(2,3-Dioxoazepan-1-yl)acetic acid is a chemical compound with a unique structure that includes an azepane ring, which is a seven-membered heterocyclic ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dioxoazepan-1-yl)acetic acid typically involves the reaction of azepane derivatives with acetic acid under specific conditions. One common method involves the use of 4-methoxy-2-benzofuran-1,3-dione and amines in refluxing acetic acid to yield the desired product in moderate yields (35-75%) . Another method involves the use of toluene as a solvent and trimethylamine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dioxoazepan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include aqueous titanium(III) chloride solution for reductive amination reactions . Other reagents and conditions would depend on the specific reaction being carried out.
Major Products
The major products formed from these reactions would vary based on the type of reaction and the conditions used. For example, reductive amination reactions can yield indole derivatives .
Scientific Research Applications
2-(2,3-Dioxoazepan-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(2,3-Dioxoazepan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act on oxidative stress pathways, influencing the balance of reactive oxygen species and ATP synthesis . This can have protective effects on cells and tissues.
Comparison with Similar Compounds
2-(2,3-Dioxoazepan-1-yl)acetic acid can be compared with other similar compounds, such as indole derivatives. Indole-3-acetic acid, for example, is a plant hormone with diverse biological activities . The unique structure of this compound, with its azepane ring, distinguishes it from other compounds and may confer unique properties and applications.
List of Similar Compounds
- Indole-3-acetic acid
- Azepinoindole
- Other azepane derivatives
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2,3-dioxoazepan-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-6-3-1-2-4-9(8(6)13)5-7(11)12/h1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMFHNHIOLXOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(=O)C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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